![molecular formula C7H4BrClN2 B598848 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine CAS No. 1198096-48-8](/img/structure/B598848.png)
5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine is a chemical compound with the molecular formula C7H4BrClN2 . It is a type of halogenated heterocycle .
Synthesis Analysis
The synthesis of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine and its derivatives often involves substitution reactions . For instance, 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine was obtained by a one-step substitution reaction .Molecular Structure Analysis
The molecular structure of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine consists of a six-membered pyridine ring and a five-membered pyrrole ring . The mutual orientation of these rings has been studied using X-ray diffraction .Physical And Chemical Properties Analysis
5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine is a solid compound . Its molecular weight is 231.48 . The compound’s SMILES string is Clc1nc(Br)cc2cc[nH]c12 .Scientific Research Applications
Synthesis of Complex Heterocycles
Researchers have developed methods to synthesize hard-to-reach heterocycles using 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine. For instance, Alekseyev, Amirova, and Terenin (2015) describe a straightforward synthesis of heterocycles containing the 5-bromo-1H-pyrrolo[2,3-b]pyridine framework via Fischer indole cyclization. This method allows for the construction of a 5-bromo-7-azaindole scaffold with various substituents, demonstrating the compound's versatility in synthesizing complex molecular structures (Alekseyev, Amirova, & Terenin, 2015).
Advancements in Organic Synthesis
Significant advancements have been made in organic synthesis through the application of 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine. Cardoza, Das, and Tandon (2019) developed a Pd-catalyzed synthesis method for multi-aryl 7-azaindoles, showcasing the chemical's role in facilitating chemo-selective arylation. This method allows for the synthesis of sterically encumbered compounds and extends the utility of 7-azaindoles in organic synthesis, potentially for applications in OLEDs, sensors, and bio-imaging tools (Cardoza, Das, & Tandon, 2019).
Crystallographic and Spectroscopic Studies
The compound has also been subject to extensive crystallographic and spectroscopic studies, shedding light on its structural and electronic properties. For example, Morzyk-Ociepa et al. (2018) conducted a comparative study on the crystal structures and vibrational spectra of halogeno-derivatives of 7-azaindole, including compounds related to 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine. Such research provides valuable insights into the molecular and electronic structure of these compounds, facilitating their application in various scientific domains (Morzyk-Ociepa, Dysz, Turowska-Tyrk, & Michalska, 2018).
Safety and Hazards
This compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic if ingested . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Mechanism of Action
.
Action Environment:
Environmental factors (e.g., pH, temperature, co-administered drugs) can influence the compound’s efficacy and stability. For instance, pH variations may affect its solubility and bioavailability.
Environmental context and specific targets play crucial roles in determining its overall impact .
properties
IUPAC Name |
5-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-3-4-1-2-10-6(4)7(9)11-5/h1-3,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHURNXZTMAOLSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(N=C(C=C21)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674070 |
Source
|
Record name | 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1198096-48-8 |
Source
|
Record name | 5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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